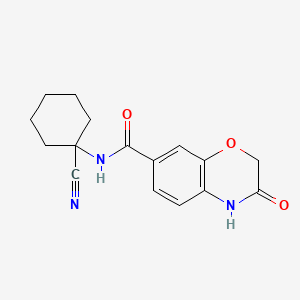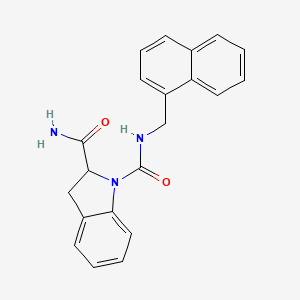![molecular formula C13H15NO3 B2743859 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1976265-58-3](/img/structure/B2743859.png)
7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features an indole moiety fused with an oxane ring, making it a significant molecule in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cycloisomerization of tryptamine-ynamide, catalyzed by silver (I) and triphenylphosphine (PPh3), to form the spiro[indole-3,4’-piperidine] scaffold . Another approach includes the use of 3-bromooxindoles as nucleophiles in an enantioselective Mannich reaction, followed by cyclization mediated by silver nitrate .
Industrial Production Methods
Industrial production of this compound may involve continuous one-pot synthesis methods, which are advantageous due to their efficiency and high yield. For instance, a four-step process involving carbamoylation and imidation reactions can produce spiro[indoline-succinimides] and related compounds with high overall yields and minimal aqueous work-up .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate for cyclization, sodium nitrite and diluted hydrochloric acid for diazotization, and various catalysts for enantioselective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cycloisomerization of tryptamine-ynamide yields spiro[indole-3,4’-piperidine] scaffolds .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of tobacco cells by interfering with the metabolic pathways involving indole and tryptophan . Additionally, its derivatives act as inhibitors for various enzymes and proteins, contributing to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxyindole: Used to study methoxy and amino substitution effects on the indole ring.
Spiro[indoline-3,9’-pyrrolo[3’,4’4,5]cyclopenta[1,2-b]indole derivatives: These compounds are synthesized through cycloaddition reactions and have high diastereoselectivity.
Spiro[indoline-succinimides]: Produced through carbamoylation and imidation reactions.
Uniqueness
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its spirocyclic structure, which imparts distinct physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability compared to its monocyclic counterparts .
Eigenschaften
IUPAC Name |
7-methoxyspiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)14-12(15)13(9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTWSFXBZHNGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2743780.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone](/img/structure/B2743781.png)
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)

![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)









